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Compound of Interest

Compound Name: 4,5-Diphenyl-oxazol-2-ylamine

Cat. No.: B1200117 Get Quote

Disclaimer: Direct, experimentally verified spectroscopic data for 4,5-Diphenyl-oxazol-2-
ylamine is not readily available in peer-reviewed literature. The data presented in this guide is

a comprehensive estimation based on the analysis of structurally analogous compounds. This

document is intended to serve as a reference for researchers, scientists, and drug

development professionals, providing predicted data and standardized experimental protocols.

Introduction
4,5-Diphenyl-oxazol-2-ylamine is a heterocyclic compound featuring a central oxazole ring

substituted with two phenyl groups at the 4 and 5 positions and an amine group at the 2

position. The spectroscopic characterization of such molecules is crucial for confirming their

synthesis, purity, and for elucidating their structure. This guide provides a detailed overview of

the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this compound, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4,5-Diphenyl-oxazol-2-
ylamine. These predictions are derived from published data for structurally similar compounds,

including 2-aminooxazoles, 4,5-diaryloxazoles, and other related heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 4,5-Diphenyl-oxazol-2-ylamine
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.50 Multiplet 10H Phenyl-H

~ 5.50 - 6.50 Broad Singlet 2H -NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4,5-Diphenyl-oxazol-2-ylamine

Chemical Shift (δ, ppm) Assignment

~ 160 - 165 C2 (C-NH₂)

~ 145 - 150 C4/C5 (C-Ph)

~ 135 - 140 C4/C5 (C-Ph)

~ 125 - 130 Phenyl C (quaternary)

~ 128 - 129 Phenyl C (ortho, meta, para)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4,5-Diphenyl-oxazol-2-ylamine

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Medium, Sharp
N-H stretch (asymmetric and

symmetric)

~ 3050 Weak Aromatic C-H stretch

1690 - 1630 Strong C=N stretch (oxazole ring)

1600, 1490, 1450 Medium to Strong Aromatic C=C stretch

~ 1250 Medium C-N stretch

~ 1070 Medium C-O-C stretch (oxazole ring)

760, 690 Strong
Aromatic C-H out-of-plane

bend
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 4,5-Diphenyl-oxazol-2-ylamine

m/z Relative Intensity Assignment

~ 236 High [M]⁺ (Molecular Ion)

~ 207 Medium [M - HCN]⁺

~ 193 Medium [M - HNCO]⁺

~ 105 High [C₆H₅CO]⁺

~ 77 High [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

These are based on standard procedures for the characterization of heterocyclic compounds.

NMR Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal

standard (0 ppm).

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-12 ppm.

Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:
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Pulse sequence: Proton-decoupled pulse sequence.

Spectral width: 0-200 ppm.

Number of scans: 1024-4096.

Relaxation delay: 2-5 seconds.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to TMS.

IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the

ATR crystal.

Acquisition:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the clean ATR crystal is recorded and automatically subtracted

from the sample spectrum.

Data Processing: The resulting spectrum is presented as transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a

gas chromatograph (GC-MS) or with a direct insertion probe.
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Sample Introduction: The sample can be introduced via a GC column for volatile compounds

or a direct insertion probe for solids.

EI-MS Acquisition:

Ionization energy: 70 eV.

Mass range: m/z 50-500.

Scan speed: 1-2 scans/second.

Data Processing: The mass spectrum is plotted as relative intensity versus mass-to-charge

ratio (m/z). The molecular ion peak and major fragment ions are identified.

Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical

relationship for structure elucidation.
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General workflow for the spectroscopic analysis of a synthesized compound.
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Logical flow for structure confirmation using combined spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Data of 4,5-Diphenyl-oxazol-2-ylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1200117#spectroscopic-data-of-4-5-diphenyl-oxazol-
2-ylamine-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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